4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid
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Description
“4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid” is a chemical compound that is part of the thiophene family . It is a powder in its physical form . The compound has potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of similar compounds has been fully characterized using different spectroscopic methods . The InChI Code for a similar compound, “4-(2,5-dichloro-3-thienyl)-4,4-difluorobutanoic acid”, is 1S/C8H6Cl2F2O2S/c9-5-3-4(7(10)15-5)8(11,12)2-1-6(13)14/h3H,1-2H2,(H,13,14) .Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . The molecular weight of a similar compound, “4-(2,5-dichloro-3-thienyl)-4,4-difluorobutanoic acid”, is 275.1 .Safety and Hazards
The safety information available for similar compounds indicates that they may pose certain hazards. For instance, “4-(2,5-dichloro-3-thienyl)-4,4-difluorobutanoic acid” has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The compound “4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid” and its related compounds have potential implications in various fields of research and industry. Future studies could focus on further exploring its properties and potential applications. For instance, the antioxidant activity and antimicrobial properties of similar compounds have been evaluated , suggesting potential directions for future research.
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c9-6-3-4(8(10)14-6)5(11)1-2-7(12)13/h3H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSROSYUIBCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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